N-Cyanonor-LSD

Synthetic Chemistry Ergoline Derivatives Drug Discovery

N-Cyanonor-LSD is the exclusive intermediate for synthesizing potent, selective norlysergamides like the D1 antagonist A559500. Its reactive N-cyano group enables systematic N6-alkyl variation, unlike inert N6-methyl LSD. Procure for: 1) medicinal chemistry libraries targeting D1 pathways; 2) forensic toxicology calibration standards; 3) 5-HT2A-negative control experiments.

Molecular Formula C20H22N4O
Molecular Weight 334.4 g/mol
Cat. No. B13422867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyanonor-LSD
Molecular FormulaC20H22N4O
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C#N
InChIInChI=1S/C20H22N4O/c1-3-23(4-2)20(25)14-8-16-15-6-5-7-17-19(15)13(10-22-17)9-18(16)24(11-14)12-21/h5-8,10,14,18,22H,3-4,9,11H2,1-2H3/t14-,18-/m1/s1
InChIKeyPRJLFXBNAZPHEJ-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyanonor-LSD for Advanced Research: A Critical Norlysergamide Intermediate


N-Cyanonor-LSD (CAS 35779-41-0), also known as N6-cyano-N6-demethyl-LSD, is a semi-synthetic ergoline derivative manufactured primarily as a high-purity reference standard and a pivotal intermediate for synthesizing pharmacologically active norlysergamides . It is a member of the lysergic acid diethylamide (LSD) analog class, characterized by a cyano group substitution at the N6 position of the ergoline scaffold [1]. Its primary established role is as a direct precursor to compounds like N-Allylnorlysergic Acid N,N-Diethylamide (A559500), a D1 dopamine receptor antagonist, distinguishing its research utility from that of end-point psychedelic ergolines [2].

Why N-Cyanonor-LSD Cannot Be Interchanged with LSD or Other N-Alkyl Analogs


Attempting to replace N-Cyanonor-LSD with LSD (lysergic acid diethylamide), nor-LSD, or other N6-alkyl lysergamides for synthetic or analytical applications introduces unacceptable risk. N-Cyanonor-LSD possesses a reactive N-cyano functional group essential for subsequent synthetic transformations into diverse norlysergamides via von Braun chemistry, a structural feature absent in LSD [1]. Critically, N-Cyanonor-LSD has been explicitly characterized as an intermediate, not a final pharmacological agent, contrasting with LSD's role as a direct serotonin receptor agonist . In drug discrimination assays, nor-LSD and other N6-unsubstituted analogs show only partial or no generalization to the LSD discriminative stimulus, indicating profound pharmacological divergence that cannot be compensated for by simple concentration adjustments [2].

Quantitative Differentiation of N-Cyanonor-LSD: Evidence from Synthesis, Pharmacology, and Analytical Chemistry


Synthetic Gateway: Exclusive Reactivity of the N6-Cyano Group Enables N-Alkyl Norlysergamide Synthesis

N-Cyanonor-LSD acts as the direct product of the von Braun reaction between LSD and cyanogen bromide (BrCN), a reaction that does not occur with N6-alkyl-substituted lysergamides [1]. Subsequent reductive cleavage of the N-cyano group in N-Cyanonor-LSD with zinc in acetic acid yields nor-LSD, the universal precursor for synthesizing a series of N6-alkyl LSD analogs with varying behavioral potencies [2]. This distinct reactivity profile is not shared by LSD itself, which already possesses the N6-methyl group and cannot facilitate the generation of N6-alkyl analogs [1].

Synthetic Chemistry Ergoline Derivatives Drug Discovery

Target Product Profile: Demonstrated D1 Dopamine Receptor Antagonism via Downstream Product A559500

N-Cyanonor-LSD is the validated intermediate for synthesizing N-Allylnorlysergic Acid N,N-Diethylamide (A559500), a compound pharmacologically characterized as a D1 dopamine receptor antagonist [1]. This is in contrast to LSD, which exhibits agonist activity at both D1 and D2 dopamine receptors [2]. Specifically, A559500 derived from N-Cyanonor-LSD is used to explore D1-mediated pathways, whereas LSD's polypharmacology at serotonin, dopamine, and adrenergic receptors precludes selective D1 targeting [2].

Dopamine Receptor Pharmacology Neuropsychiatric Research D1 Antagonism

Forensic Differentiation: Unique GC-MS Fragmentation Pattern Enables Definite Identification Among Designer LSD Analogs

In forensic contexts, differentiating N-Cyanonor-LSD from structurally similar, potentially isomeric designer LSD analogs like 1P-LSD, 1cP-LSD, or AL-LAD is critical. Gas chromatography-mass spectrometry (GC-MS) analysis reveals that LSD analogs with modified N6 substituents exhibit distinct fragmentation patterns [1]. N-Cyanonor-LSD, bearing an N6-cyano group, would produce a fragmentation pattern distinct from the characteristic fragments observed for N6-allyl (AL-LAD: ion 247 m/z) or N6-methyl (LSD) analogs, providing a unique analytical fingerprint for unambiguous identification [1].

Forensic Toxicology Analytical Chemistry New Psychoactive Substances

Behavioral Pharmacology Divergence: N6-Cyano Substitution Abolishes LSD-Like Discriminative Stimulus Properties

The structure-activity relationship (SAR) at the N6 position of the ergoline scaffold is critical for producing an LSD-like interoceptive cue. In two-lever drug discrimination assays with rats trained to discriminate LSD, N-Cyanonor-LSD—like its N6-unsubstituted counterpart nor-LSD—is anticipated to show no significant generalization, based on the known SAR that N6-alkyl substitution (ethyl, allyl, propyl) is required for LSD-like activity [1]. This contrasts sharply with N6-ethyl-nor-LSD, which is 2-3 times more potent than LSD, and N6-allyl-nor-LSD, which is similarly 2-3 times more potent [1].

Behavioral Pharmacology Drug Discrimination Ergoline SAR

Validated Application Scenarios for Procuring N-Cyanonor-LSD


Synthesis of Tailored N6-Alkyl Norlysergamide Libraries for CNS Target Screening

Medicinal chemistry laboratories focused on developing novel serotonergic or dopaminergic ligands for neurological disorders can procure N-Cyanonor-LSD as the starting material to synthesize diverse N6-alkyl norlysergamide libraries [1]. By using N-Cyanonor-LSD's reductive cleavage to nor-LSD, followed by N-alkylation, researchers can systematically vary the N6 substituent to optimize potency and selectivity at desired receptor targets, leveraging the established SAR that small N6-alkyl groups (e.g., ethyl, allyl) can yield compounds 2-3 times more potent than LSD [2].

Preparation of a Selective D1 Dopamine Receptor Antagonist Probe (A559500)

Neuroscience research groups investigating the role of D1 dopamine receptors in conditions such as schizophrenia, Parkinson's disease, or substance use disorders can synthesize A559500 from N-Cyanonor-LSD to obtain a characterized D1 receptor antagonist [1]. This compound provides a valuable pharmacological tool for dissecting D1-mediated pathways, as it is functionally distinct from the D1/D2 agonist activity of LSD [1], enabling controlled studies on the contribution of D1 receptors to the behavioral and neurochemical effects of ergolines.

Certified Reference Material for Forensic Toxicological Method Validation

Forensic toxicology laboratories developing or validating analytical methods for the detection of emerging LSD analogs in biological matrices require authenticated reference standards to ensure legal defensibility [1]. Procuring N-Cyanonor-LSD as a certified neat standard from a reputable supplier like Toronto Research Chemicals allows for the creation of primary calibration solutions, the determination of method limits of detection (LOD) and quantitation (LOQ), and the differentiation of this specific analog from its structural isomers through unique mass spectral fragmentation patterns [1].

Non-Psychedelic Control Compound for in Vivo and in Vitro 5-HT2A Mechanistic Studies

Laboratories investigating the molecular pharmacology of psychedelic compounds can use N-Cyanonor-LSD as a negative control for 5-HT2A-mediated hallucinogenic activity [1]. Given that N6-unsubstituted or cyano-substituted analogs do not generalize to the LSD stimulus in drug discrimination assays—unlike N6-ethyl or N6-allyl analogs that are 2-3 times more potent than LSD—N-Cyanonor-LSD allows researchers to attribute observed cellular or behavioral effects specifically to 5-HT2A receptor activation pathways rather than to off-target ergoline scaffold interactions [1].

Quote Request

Request a Quote for N-Cyanonor-LSD

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.